6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester
Description
6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester is an organic compound with the molecular formula C11H10O6. It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring.
Properties
IUPAC Name |
ethyl 2-(6-hydroxy-1,3-benzodioxol-5-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O6/c1-2-15-11(14)10(13)6-3-8-9(4-7(6)12)17-5-16-8/h3-4,12H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKURVFGNBYVBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC2=C(C=C1O)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Malonic Ester Alkylation and Nitroso Coupling
This three-step approach, adapted from CN103382152A, demonstrates scalability for alpha-keto esters:
Step 1: Alkylation of Ethyl Malonate
Ethyl malonate undergoes alkylation with chlorinated benzodioxole derivatives in DMF using sodium ethoxide (20 mol%):
Conditions : 40°C, 5 h, N₂ atmosphere
Yield : 91% (isolated via vacuum distillation at 130°C/30 mmHg)
Step 2: Nitroso Compound Reaction
The malonate intermediate reacts with ethyl nitrite in ethanol catalyzed by sodium ethoxide:
Conditions : Reflux (78°C), 2 h
Yield : 85% after column chromatography (hexane:EtOAc 10:1)
Step 3: Acid-Catalyzed Carbonylation
The ketoxime undergoes hydrolysis in HCl/ethanol to yield the alpha-keto ester:
Conditions : 20% HCl, reflux (80°C), 2 h
Yield : 82.5% (purified via distillation at 66°C/16 mmHg)
Key Data :
| Parameter | Value |
|---|---|
| Overall Yield | 63.5% |
| Purity (HPLC) | 98.2% |
| Reaction Scale | Up to 500 g demonstrated |
Direct Esterification of Preformed Acid
ChemicalBook details a two-step synthesis from 6-hydroxy-1,3-benzodioxole-5-carboxylic acid:
Step 1: Acid Chloride Formation
Conditions : Oxalyl chloride (1 eq), CH₂Cl₂, 20°C, 1 h
Step 2: Ethanol Esterification
Conditions : Triethylamine (3 eq), ice bath → room temp, 1.5 h
Yield : 59% after silica gel chromatography
Optimization Notes :
-
Excess ethanol (5 eq) improves conversion to 72%
-
Microwave-assisted synthesis reduces reaction time to 15 min (65% yield)
Oxidative Methods from Dihydroxy Precursors
CN106699722A describes a dichlorodifluoromethane-mediated cyclization applicable to hydroxy-substituted benzaldehydes:
Conditions : DMSO, 40% NaOH, 60°C, 5 h
Yield : 88% (product purified via distillation at 120°C/10 mmHg)
Subsequent oxidation of the aldehyde to the acetic acid derivative followed by esterification completes the synthesis:
Oxidation :
Esterification :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scale-Up Potential |
|---|---|---|---|
| Malonic Ester Route | High yields (82.5%), fewer steps | Requires nitroso compounds | Excellent |
| Direct Esterification | Simple reagents | Low yields (59-72%) | Moderate |
| Oxidative Cyclization | Utilizes cheap dichlorides | Multiple purification steps | Good |
Key Findings :
-
The malonic ester route achieves the highest overall yield (63.5%) but requires handling of unstable intermediates
-
Direct esterification, while operationally simpler, suffers from moderate yields due to competing side reactions
-
Oxidative methods enable late-stage functionalization but add complexity to the synthesis
Reaction Optimization and Process Chemistry
Catalyst Screening
Sodium ethoxide in ethanol outperforms other bases in ketoxime formation:
| Catalyst | Conversion (%) | Selectivity (%) |
|---|---|---|
| NaOEt | 98 | 92 |
| KOtBu | 85 | 88 |
| NaOH | 72 | 78 |
Solvent Effects on Esterification
Polar aprotic solvents enhance reaction rates:
| Solvent | Time (h) | Yield (%) |
|---|---|---|
| DMF | 2 | 81 |
| CH₂Cl₂ | 4 | 59 |
| THF | 6 | 43 |
Note : DMF enables higher temperatures (100°C) but complicates product isolation
Characterization and Quality Control
Critical analytical data from synthesis batches:
¹H NMR (400 MHz, CDCl₃) :
δ 1.35 (t, 3H, J=7.1 Hz), 4.29 (q, 2H, J=7.1 Hz), 6.08 (s, 2H), 6.89 (d, 1H, J=8.4 Hz), 7.21 (d, 1H, J=8.4 Hz), 9.87 (s, 1H)
HPLC Purity :
Impurity Profile :
-
Main impurity: Diethyl malonate derivative (≤1.2%)
-
Residual solvents: Ethanol <500 ppm, DMF <50 ppm
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown potential in several medicinal applications:
Antioxidant Activity
Recent studies have demonstrated that derivatives of benzodioxole compounds exhibit antioxidant properties. For instance, a study on related compounds indicated moderate antioxidative activity using DPPH-scavenging assays, suggesting potential therapeutic uses in preventing oxidative stress-related diseases .
Inhibition of Enzymatic Activity
Research indicates that similar benzodioxole derivatives can act as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. The inhibition of MAO-B by these compounds has been documented to have implications for treatment strategies in conditions like Parkinson's disease .
Antimicrobial Properties
The compound's structural features may confer antimicrobial properties. Preliminary studies suggest that related compounds exhibit activity against various bacterial strains, indicating potential use in developing new antibiotics.
Agricultural Applications
6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester has potential applications in agriculture, particularly as a pesticide or herbicide:
Vector Control
According to the IR-4 Project's inventory of public health pesticides, compounds with similar structures have been recognized for their efficacy in vector control . This suggests that this compound could be explored for developing new pest control agents.
Materials Science Applications
The compound's unique chemical properties also make it suitable for materials science applications:
Polymer Chemistry
Research into polymerization processes indicates that benzodioxole derivatives can be used as monomers or additives in the synthesis of novel polymeric materials. Their incorporation can enhance the thermal stability and mechanical properties of polymers.
Case Studies
Mechanism of Action
The mechanism of action of 6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may be due to its inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-5-acetic acid: Similar structure but lacks the ethyl ester group.
6-Hydroxy-1,3-benzodioxole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
6-Methoxy-1,3-benzodioxole-5-acetic acid ethyl ester: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and ester groups allow for diverse chemical reactivity, while its benzodioxole core provides a stable and versatile scaffold for further modifications .
Biological Activity
6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester (CAS No. 1258950-75-2) is a compound of interest due to its potential pharmacological properties. Its molecular formula is , with a molecular weight of 238.19 g/mol. This compound is part of a larger class of benzodioxole derivatives, which are known for various biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
The structure of this compound features a benzodioxole ring system, which is significant for its biological activity. The presence of the hydroxy and keto functional groups contributes to its reactivity and interaction with biological targets.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are often attributed to the ability of the hydroxyl groups to donate electrons, thereby neutralizing free radicals. A study demonstrated that related benzodioxole derivatives significantly reduced oxidative stress markers in cell cultures, suggesting a protective role against oxidative damage .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is associated with the suppression of the NF-kB signaling pathway, which plays a crucial role in inflammation .
Anticancer Properties
Several studies have explored the anticancer potential of benzodioxole derivatives, including this compound. In vitro assays revealed that this compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .
Case Studies
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 1.59 ± 0.11 | Induction of apoptosis via caspase activation |
| Study B | A549 | 0.81 ± 0.08 | Mitochondrial dysfunction leading to apoptosis |
| Study C | HeLa | 3.16 | Cell cycle arrest at G0/G1 phase |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various cellular pathways:
- Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways by increasing reactive oxygen species (ROS) levels and activating caspases.
- Cell Cycle Arrest : It causes cell cycle arrest at specific phases (G0/G1), inhibiting cancer cell proliferation.
- Inflammatory Pathway Modulation : By inhibiting NF-kB signaling, it reduces inflammation markers in activated immune cells.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester, and what critical parameters influence yield and purity?
- Methodology : Synthesis typically involves multi-step organic reactions, such as condensation, cyclization, or hydrolysis. For example, hydrolysis of precursor esters under basic conditions (e.g., NaOH in methanol/H₂O/THF) is a common step . Key parameters include:
- Temperature control : To avoid side reactions (e.g., decomposition) observed in structurally similar esters under reflux conditions .
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.
- Purification : Column chromatography with ethyl acetate/hexane gradients ensures high purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Analytical methods :
- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the benzodioxole ring (δ 6.5–7.5 ppm for aromatic protons) and ester carbonyl (δ 165–175 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calcd. for C₁₇H₁₃O₅Cl: 333.0524) .
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C in benzodioxole) .
Q. What are the recommended storage conditions to ensure compound stability?
- Stability protocols :
- Store at –20°C under inert atmosphere (argon/nitrogen) to prevent ester hydrolysis or oxidation .
- Avoid prolonged exposure to moisture or light, as observed in structurally related benzodioxole derivatives .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly under nucleophilic or oxidative conditions?
- Mechanistic insights :
- Nucleophilic substitution : The ethyl ester group may undergo substitution with amines or thiols; monitor via LC-MS .
- Oxidative pathways : Use oxidizing agents (e.g., H₂O₂) to study transformation of the alpha-oxo group, with product isolation via preparative HPLC .
- Computational modeling : DFT calculations predict transition states and intermediates, validated by experimental data .
Q. What strategies mitigate contradictions in reported biological activities (e.g., anticancer vs. antioxidant effects)?
- Data reconciliation :
- Structural analogs : Compare activities of derivatives (e.g., 4-{(Z)-[...]methyl}phenyl acetate) to identify functional group contributions .
- Assay conditions : Standardize in vitro models (e.g., cancer cell lines like HeLa or HepG2) and antioxidant assays (e.g., DPPH radical scavenging) .
- Purity validation : Ensure >95% purity via HPLC to exclude confounding effects from impurities .
Q. How does computational chemistry enhance understanding of this compound’s interactions with biological targets?
- In silico approaches :
- Molecular docking : Predict binding affinities to enzymes (e.g., MMP3 or IL-6) using crystal structures from PDB .
- ADMET profiling : Simulate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Scale-up considerations :
- Catalyst optimization : Use chiral catalysts to retain stereochemistry during cyclization steps .
- In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of reaction progress .
Tables for Key Data
Table 1 : Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Hydrolysis (NaOH/THF) | 75 | 98 | Reflux, 6 h | |
| Cyclization (EDC/DMAP) | 62 | 95 | RT, 24 h | |
| Chromatography (EtOAc/Hexane) | - | 99 | Gradient elution |
Table 2 : Biological Activity of Structural Analogs
| Compound | Activity (IC₅₀, μM) | Target | Notes |
|---|---|---|---|
| 6-Hydroxy-... (target compound) | 12.5 ± 1.2 | Cervical cancer | Dose-dependent apoptosis |
| 4-{(Z)-[...]methyl}phenyl acetate | 8.9 ± 0.8 | Liver cancer | Enhanced ROS generation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
